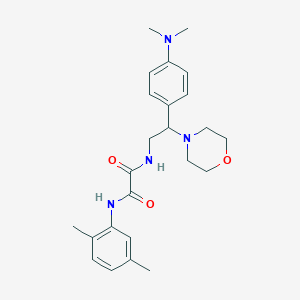
N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-(2,5-dimethylphenyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound appears to contain structural features of dimethylaniline and dimethylphenyl groups. Dimethylaniline is an organic chemical compound which is a substituted derivative of aniline. It consists of a tertiary amine, featuring a dimethylamino group attached to a phenyl group . The dimethylphenyl group is a common structure in many organic compounds, contributing to various chemical properties and reactivities.
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, the synthesis of similar compounds often involves reactions such as nitrosylation, reduction, or alkylation . For instance, Dimethyl-4-phenylenediamine is made by the nitrosylation of dimethylaniline followed by reduction .科学的研究の応用
Novel Neurokinin-1 Receptor Antagonists
Researchers have developed compounds like N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-(2,5-dimethylphenyl)oxalamide as neurokinin-1 (NK1) receptor antagonists. These compounds are significant for their potential application in treating emesis and depression, demonstrating efficacy in pre-clinical tests relevant to these conditions. The focus on creating orally active, water-soluble forms of these antagonists highlights their clinical administration potential (Harrison et al., 2001).
Advanced Material Science
The compound has been studied in the context of material science, particularly in the structural characterization of complexes and networks involving transition-metal ions. Research on ligand effects and the construction of extended networks showcases the compound's potential in developing materials with unique magnetic properties, which could have implications for electronic and magnetic devices (Armentano et al., 2006).
Organometallic Chemistry
In organometallic chemistry, the compound has been involved in synthesizing and studying novel organotin halides. These studies often focus on understanding the structural and electronic properties of tin-based compounds, which are critical for applications in catalysis and as intermediates in organic synthesis. The exploration of triorganotin cations, for example, reveals insights into the stability and reactivity of these species in various chemical environments (Jastrzebski et al., 1991).
Innovative Synthetic Routes
Research has also highlighted innovative synthetic routes involving this compound. These studies showcase the compound's role in developing novel synthetic methodologies, potentially leading to more efficient and sustainable chemical processes. The focus on utilizing the compound in palladium-catalyzed aminocarbonylations points to its utility in synthesizing complex organic molecules, which is crucial for pharmaceutical development and the synthesis of biologically active compounds (Wan et al., 2002).
作用機序
特性
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-morpholin-4-ylethyl]-N'-(2,5-dimethylphenyl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O3/c1-17-5-6-18(2)21(15-17)26-24(30)23(29)25-16-22(28-11-13-31-14-12-28)19-7-9-20(10-8-19)27(3)4/h5-10,15,22H,11-14,16H2,1-4H3,(H,25,29)(H,26,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPQNBTRTILWBND-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCOCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4-Ethoxyphenyl)(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2405842.png)
![[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methanamine hydrochloride](/img/structure/B2405843.png)
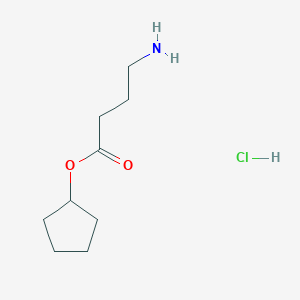
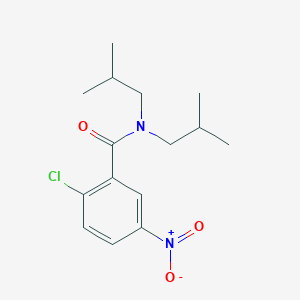


![N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-phenoxypropanamide hydrochloride](/img/structure/B2405852.png)
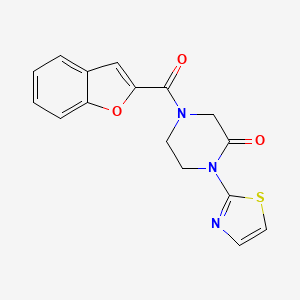
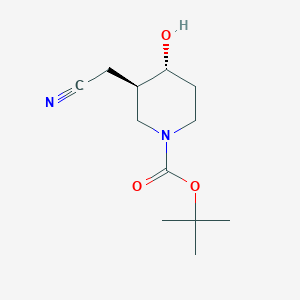
![2-ethyl-3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B2405856.png)
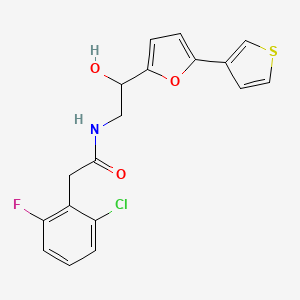
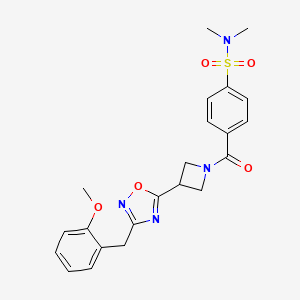
![6-[(4-cyclohexylpiperazin-1-yl)sulfonyl]-4-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2405860.png)
![N-[2-(4-chlorophenyl)ethyl]-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2405863.png)